molecular formula C20H27FN2O2 B605918 Bavarostat CAS No. 2134109-20-7

Bavarostat

Cat. No. B605918
M. Wt: 346.4464
InChI Key: IGZQZELTOHAHNW-XLWGHNRJSA-N
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Description

Bavarostat is a selective inhibitor for Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme that modulates intracellular transport and protein quality control . It has been used in Positron Emission Tomography (PET) studies to measure levels of HDAC6 in the brain . It has shown beneficial effects in disease models, including Alzheimer’s disease and amyotrophic lateral sclerosis .


Molecular Structure Analysis

Bavarostat has a complex molecular structure. It is a synthetic organic compound . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

Bavarostat can be radiolabeled with 18F by deoxyfluorination through in situ formation of a ruthenium π-complex of the corresponding phenol precursor . This is currently the only known method suitable for the synthesis of [18F]Bavarostat .


Physical And Chemical Properties Analysis

Bavarostat has a molecular weight of 346.446 . Its elemental analysis is C, 69.34; H, 7.86; F, 5.48; N, 8.09; O, 9.24 .

Scientific Research Applications

1. Alzheimer’s Disease Biomarker and Therapeutic Target

  • HDAC6 Localization in the Brain : Bavarostat, especially when derivatized with 18F, is used to map out HDAC6 localization within the brain. This is particularly significant because of HDAC6's implication in Alzheimer’s disease due to its function as a Tau deacetylase, making it a potential biomarker for this disease (Watson, Hooker, & Christianson, 2022).

2. Structural Insights and Drug Design

  • Influence of Fluorine on Binding : The incorporation of fluorine into Bavarostat influences its binding mode. The fluoroaromatic ring of Bavarostat orientates in a manner that the C–F group binds in the aromatic crevice of HDAC6, which is key for understanding its inhibitory mechanism. This knowledge is crucial for the design of fluorinated inhibitors of HDAC6 and PET probes (Watson et al., 2022).

3. Neurodegenerative Disorders

  • Potential in Treating Neurodegenerative Diseases : Bavarostat shows promise in the treatment of neurodegenerative disorders like Alzheimer's disease and amyotrophic lateral sclerosis. It acts as a PET radioligand with high affinity and selectivity towards HDAC6, highlighting its potential as a therapeutic agent in these diseases (Celen et al., 2020).

Safety And Hazards

Bavarostat has been used in PET studies and is considered safe for this purpose . The effective dose was 39.1±7.0 μSv/MBq . No relevant radiotracer related adverse events were reported .

Future Directions

Bavarostat holds therapeutic potential due to its ability to modulate HDAC6 . It has been used in PET studies to measure levels of HDAC6 in the brain . These studies could help in understanding diseases like Alzheimer’s and Parkinson’s, and major depressive disorder .

properties

IUPAC Name

4-[[1-adamantylmethyl(methyl)amino]methyl]-3-fluoro-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c1-23(11-17-3-2-16(7-18(17)21)19(24)22-25)12-20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15,25H,4-6,8-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZQZELTOHAHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)C(=O)NO)F)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bavarostat

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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